D-Valine methyl ester hydrochloride
CAS No.: 7146-15-8
Cat. No.: VC21537146
Molecular Formula: C6H13NO2*HCl
Molecular Weight: 131,18*36,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 7146-15-8 |
---|---|
Molecular Formula | C6H13NO2*HCl |
Molecular Weight | 131,18*36,45 g/mole |
IUPAC Name | methyl (2R)-2-amino-3-methylbutanoate;hydrochloride |
Standard InChI | InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 |
Standard InChI Key | KUGLDBMQKZTXPW-NUBCRITNSA-N |
Isomeric SMILES | CC(C)[C@H](C(=O)OC)N.Cl |
SMILES | CC(C)C(C(=O)OC)N.Cl |
Canonical SMILES | CC(C)C(C(=O)OC)N.Cl |
Chemical Properties and Structure
D-Valine methyl ester hydrochloride has the molecular formula C₆H₁₃NO₂·HCl with a molecular weight of 167.63 g/mol . The structure consists of the D-stereoisomer of valine with a methyl ester group attached to the carboxylic acid portion of the amino acid, forming a methyl ester, and exists as a hydrochloride salt. This configuration gives the compound its distinctive reactivity profile, particularly in peptide coupling reactions.
The compound can be represented by the SMILES notation: Cl.COC(=O)C@HC(C)C , which indicates its structural configuration including the stereochemistry. The "@H" in the SMILES notation specifically designates the R-configuration at the alpha carbon, confirming the D-isomer configuration. This stereochemical information is crucial for understanding the compound's behavior in biological systems and synthetic applications.
In terms of its structural features, D-Valine methyl ester hydrochloride contains:
-
An amino group (-NH₃⁺, protonated due to the hydrochloride salt formation)
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A methyl ester group (-COOCH₃)
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An isopropyl side chain characteristic of valine
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A stereocenter at the alpha carbon with the D-configuration
This structure gives the compound its distinctive chemical properties, including its reactivity in peptide coupling reactions and other synthetic applications. The presence of the methyl ester provides a protected carboxyl group that can be selectively manipulated in multi-step syntheses, while the isopropyl side chain contributes to the compound's hydrophobic character and influences its interactions with biological targets.
Physical Properties
D-Valine methyl ester hydrochloride exists as a white powder to crystalline solid at room temperature . It exhibits several noteworthy physical properties that are important for its identification, handling, and application in research and industrial settings. These properties also help distinguish it from related compounds and isomers.
Table 1: Physical Properties of D-Valine Methyl Ester Hydrochloride
The specific rotation is a particularly important physical property for this compound as it confirms the D-stereochemistry and purity of the material. The reported range of -13.0 to -17.0° (C=2, H₂O) is consistent with the D-isomer configuration. In comparison, derivatives like D-Valine methyl ester bromoacetate show a specific rotation of -22.7° in chloroform , demonstrating how chemical modifications can affect this property.
The melting point with decomposition between 165-170°C distinguishes this compound from its racemic counterpart (DL-Valine methyl ester hydrochloride), which has a lower melting point of 112-114°C . This significant difference in melting points provides a useful method for distinguishing between the pure D-isomer and the racemic mixture, which can be important for quality control in research and industrial applications.
The water solubility of D-Valine methyl ester hydrochloride makes it convenient for various applications, particularly in aqueous reaction systems and biological studies. This property, combined with its stability as a hydrochloride salt, contributes to its utility as a reagent in peptide synthesis and pharmaceutical development.
Applications
Pharmaceutical Applications
D-Valine methyl ester hydrochloride serves as an important building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . Its value in pharmaceutical development stems from its structural similarity to natural amino acids, allowing it to be incorporated into biologically active compounds. The D-configuration offers distinct advantages in certain drug formulations, as D-amino acid derivatives often exhibit different pharmacokinetic properties compared to their L-counterparts.
The incorporation of D-amino acid derivatives like D-Valine methyl ester hydrochloride into pharmaceutical compounds can lead to enhanced resistance to enzymatic degradation, potentially resulting in improved bioavailability and extended half-lives for the resulting drugs. This property is particularly valuable in the development of peptide-based therapeutics, which traditionally face challenges related to rapid metabolic breakdown in vivo.
Researchers utilize this compound in the development of peptidomimetic drugs, which mimic the structure and function of natural peptides but offer improved stability and pharmacological properties. The methyl ester functionality provides a protected carboxyl group that can be selectively manipulated in multi-step syntheses, making it valuable in complex drug manufacturing processes where controlled reactivity and selective deprotection are essential.
Peptide Synthesis
One of the most significant applications of D-Valine methyl ester hydrochloride is in peptide synthesis . The compound enhances the efficiency of peptide coupling reactions, serving as a valuable building block for constructing peptide chains. In solid-phase peptide synthesis (SPPS) and solution-phase methods, this compound allows for the incorporation of D-valine residues into peptide sequences.
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